
N,N'-(1',10'-decylene)-bis-(-)-nor-MEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP is a bio-based compound that has gained attention in recent years due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a class of materials known for their sustainability and low environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP typically involves the reaction of rosin-biodiol polyesters with epoxy hardeners. The process includes mixing poly(1,4-butylene maleopimarate) and poly(1,10-decylene maleopimarate) with maleopimaric acid triglycidyl ester in stoichiometric proportions . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The use of renewable feedstocks and sustainable practices is emphasized to align with the growing demand for eco-friendly materials .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various bio-based materials and polymers.
Biology: Investigated for its potential as a biocompatible material in tissue engineering and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of sustainable coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP include:
- 1,10-decylene diacrylamide
- 1,8-octylene diacrylamide
- 1,6-hexylene diacrylamide
Uniqueness
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP stands out due to its bio-based origin and sustainable synthesis methods. Unlike its synthetic counterparts, this compound offers a lower environmental impact and aligns with the growing demand for eco-friendly materials. Its unique structure also provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C38H60N2O2 |
|---|---|
Molecular Weight |
576.9 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[10-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C38H60N2O2/c1-3-37(33-19-17-21-35(41)29-33)23-11-15-27-39(31-37)25-13-9-7-5-6-8-10-14-26-40-28-16-12-24-38(4-2,32-40)34-20-18-22-36(42)30-34/h17-22,29-30,41-42H,3-16,23-28,31-32H2,1-2H3/t37-,38-/m1/s1 |
InChI Key |
PCOSLLZEMYSIRZ-XPSQVAKYSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCCCCCCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



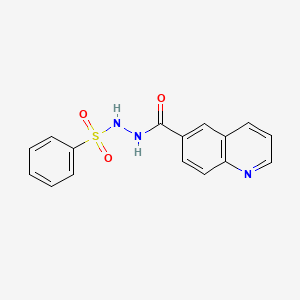
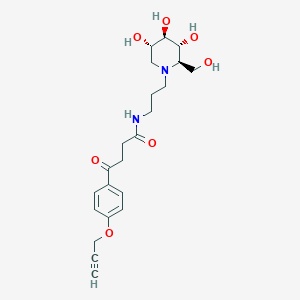





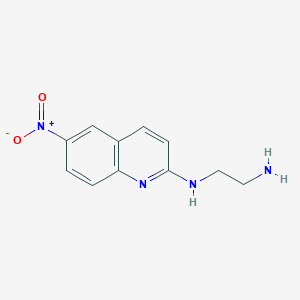
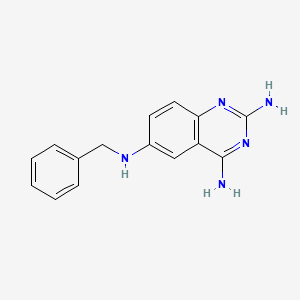
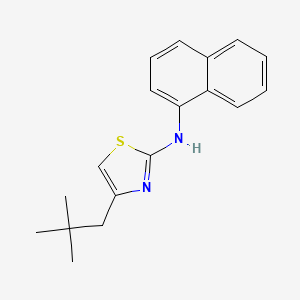
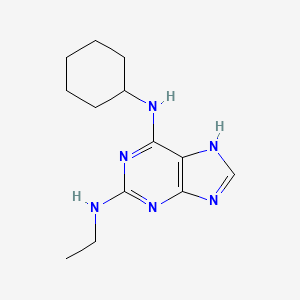
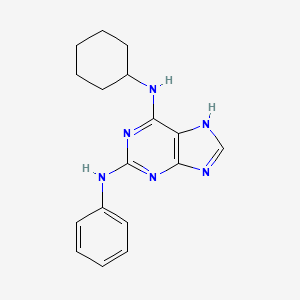
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)
